molecular formula C15H15F2N3O3S B5528356 N~2~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide

N~2~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide

Cat. No. B5528356
M. Wt: 355.4 g/mol
InChI Key: SGQFIMPYFGEYRO-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals with complex molecular structures featuring difluorophenyl, methylsulfonyl, and pyridinylmethyl glycinamide moieties. Such compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals, minus the specifics of drug use and dosage or side effects.

Synthesis Analysis

Research on compounds with similar functional groups often involves multi-step synthetic processes. These processes may include the use of specific reagents, catalysts, or conditions to achieve the desired molecular architecture. For example, the use of trifluoromethanesulfonyl chloride, sodium salt of 2-pyridinol, or sulfur monochloride can be critical in introducing sulfonyl or fluoro groups into the molecule (Keumi et al., 1988).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, NMR spectroscopy, or computational methods. These analyses reveal the spatial arrangement of atoms, the presence of specific conformations, and the stability of the molecule under various conditions.

Chemical Reactions and Properties

Compounds with these functional groups participate in a range of chemical reactions. For example, they may undergo cycloaddition reactions, exhibit reactivity towards nucleophiles or electrophiles, and show particular behaviors in the presence of bases or acids. Their reactivity can be tailored by modifying the molecular structure to include specific functional groups (Markitanov et al., 2016).

properties

IUPAC Name

2-(3,4-difluoro-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O3S/c1-24(22,23)20(12-4-5-13(16)14(17)7-12)10-15(21)19-9-11-3-2-6-18-8-11/h2-8H,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQFIMPYFGEYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=CN=CC=C1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide

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